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Compound Name:

phenylethyl)benzamide
CAS No.: 293311-00-9
Cat. No.: B2956086

Get Quote

Executive Summary

Status: Active Research Target | Class: Tyramine Derivative / Benzamide Analog Primary
Application: Fragment-based Drug Discovery (FBDD), Co-crystal Engineering[1]

This guide provides a technical comparison between 4-hydroxy-N-(2-phenylethyl)benzamide
(Target) and its non-hydroxylated analog, N-(2-phenylethyl)benzamide (Reference).[1] By
analyzing the crystallographic differences driven by the 4-hydroxy substituent, researchers can
optimize solid-state forms for bioavailability and stability.[1]

The data reveals a critical "Packing Efficiency Shift." The introduction of the phenolic hydroxyl
group significantly increases lattice energy, evidenced by a +44°C shift in melting point,
transitioning the supramolecular assembly from simple 1D chains to complex hydrogen-bonded
networks.

Part 1: Comparative Crystallographic Data[1]
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The following table contrasts the physicochemical and structural properties. Note the distinct

impact of the -OH donor on the thermal profile.[1]

ble 1: Solid- :

Feature

Target Compound

Reference Analog

Compound Name

4-hydroxy-N-(2-

N-(2-phenylethyl)benzamide

phenylethyl)benzamide
Molecular Formula C15H1sNO2 C1s5H1sNO
Molecular Weight 241.29 g/mol 225.29 g/mol

Melting Point (Exp)

161 — 162 °C [1]

117 — 118 °C [2]

H-Bond Donors

2 (Amide N-H, Phenolic O-H)

1 (Amide N-H)

H-Bond Acceptors

2 (Carbonyl O, Phenolic O)

1 (Carbonyl O)

Primary Synthon

Heterosynthon (Amide[1][2][3]
[41[5]---Hydroxyl)

Homosynthon (Amide---Amide)

Predicted Space Group

P21/c or P21/n (Monoclinic)

P21/c (Monoclinic)

Lattice Stability

High (3D Network potential)

Moderate (1D Chain motifs)

Analyst Insight: The Reference analog relies solely on N-H---O=C interactions, typically forming

chains. The Target compound introduces a competitive O-H donor, likely forming

robust

dimers or extended sheets, explaining the drastic increase in melting point and

stability.

Part 2: Supramolecular Synthon Mechanics|[1]
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To understand the crystal engineering potential, one must analyze the competition between
hydrogen bonding motifs. The 4-hydroxy group disrupts the standard benzamide "tape”
structure.[1]

Diagram 1: Synthon Competition & Packing Logic
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Caption: Logical flow showing how the phenolic hydroxyl group overrides simple amide
stacking to create a high-stability heterosynthon network.

Part 3: Experimental Crystallization Protocol

Obtaining single crystals of the 4-hydroxy derivative requires navigating its solubility profile
(poor in water/non-polar, good in polar aprotic).[1]
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Method A: Slow Evaporation (Preferred for Polymorph
Screening)

Objective: Grow diffraction-quality prisms.[1]

Solvent Selection: Prepare a binary solvent system.

o Solvent A (Good): Ethanol or Methanol.[6]

o Solvent B (Poor): Water or Toluene.

Dissolution: Dissolve 20 mg of the target compound in 2 mL of Ethanol at 40°C. Ensure
complete dissolution; filter through a 0.45 um PTFE syringe filter to remove nucleation sites.

Setup: Transfer to a small vial (4 mL). Cover with Parafilm and poke 3—4 small holes.

Incubation: Store at ambient temperature (20—-25°C) in a vibration-free zone.

Observation: Crystals should appear within 48—72 hours. If no crystals form, add 0.5 mL of
Water (antisolvent) and repeat.

Method B: Vapor Diffusion (Preferred for X-ray Quality)

Objective: Controlled nucleation for high-resolution data.[1]

Inner Vial: Dissolve 10 mg compound in 0.5 mL DMSO or DMF. Place in a small open vial.

Outer Vessel: Place the small vial inside a larger jar containing 5 mL of Water or Diethyl
Ether.

Equilibrium: Seal the outer jar tightly. The volatile antisolvent will diffuse into the DMSO,
slowly lowering solubility.

Harvesting: Check after 1 week. This method typically yields fewer but higher-quality block
crystals suitable for SC-XRD.[1]

Part 4: Data Acquisition & Refinement Workflow
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Once crystals are obtained, follow this validation workflow to ensure E-E-A-T compliance in
your dataset.

Diagram 2: Crystallography Workflow

Single Crystal Mounting Data Collection Structure Solution Refinement CheckCIF
Selection (Mitegen Loop) (Mo/Cu Source, 100K) (SHELXT / OLEX2) (R1 < 5%) Validation

Click to download full resolution via product page

Caption: Standardized workflow for validating the crystal structure from harvest to CheckCIF
submission.

Critical Refinement Parameters

When solving the structure of 4-hydroxy-N-(2-phenylethyl)benzamide, ensure your
refinement meets these criteria to distinguish it from the reference analog:

o Temperature: Collect at 100 K. The flexible ethyl linker (

) often exhibits high thermal motion at room temperature, obscuring H-bond positions.[1]

e Hydrogen Treatment: Locate the phenolic H-atom in the difference Fourier map.[1] Do not
place it geometrically without evidence, as its orientation dictates the H-bond network (inter-
vs. intramolecular).[1]

o Disorder: Check the ethyl chain for conformational disorder (gauche vs. anti).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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